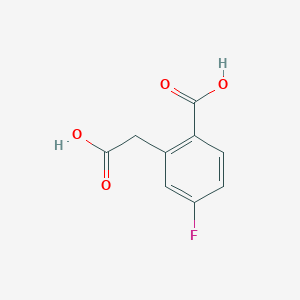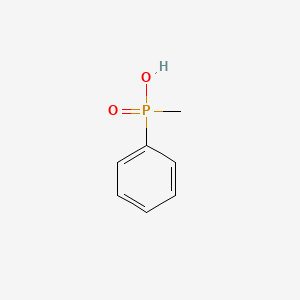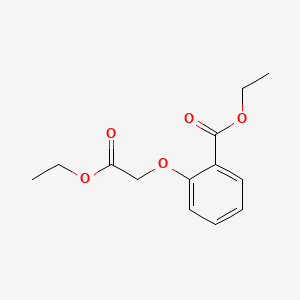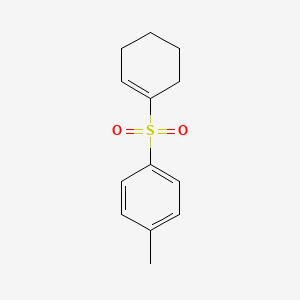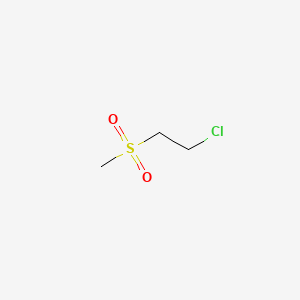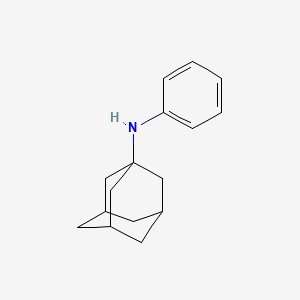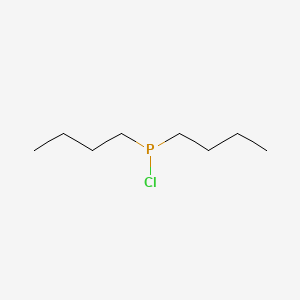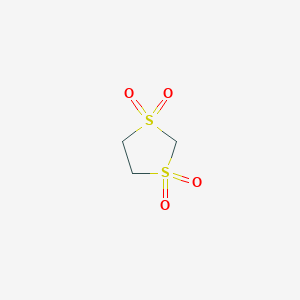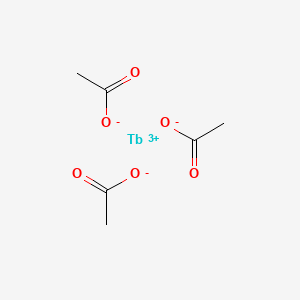
Terbium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium acetate is a chemical compound that consists of terbium ions and acetate ions. It is the acetate salt of terbium, with the chemical formula Tb(CH₃COO)₃. This compound is typically found in the form of white crystals and is known for its luminescent properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium acetate is usually synthesized in the laboratory from terbium oxide or terbium chloride through a reaction with acetic acid. The general reaction involves dissolving terbium oxide or terbium chloride in acetic acid, followed by crystallization to obtain this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by reacting terbium oxide with acetic acid under controlled conditions. The reaction is typically carried out in a reactor, where the temperature and concentration of reactants are carefully monitored to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form terbium oxide.
Reduction: this compound can be reduced to form terbium metal under specific conditions, although this reaction is less common.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas.
Substitution: Various ligands such as phosphates, nitrates, or halides in aqueous or organic solvents.
Major Products Formed:
Oxidation: Terbium oxide.
Reduction: Terbium metal.
Substitution: Terbium complexes with different ligands.
Scientific Research Applications
Terbium acetate has a wide range of applications in scientific research and industry:
Medicine: Investigated for potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of phosphors for color television tubes, special lasers, and solid-state devices. .
Mechanism of Action
The mechanism by which terbium acetate exerts its effects is primarily related to its luminescent properties. When terbium ions are excited by ultraviolet light, they emit green fluorescence. This property is exploited in various applications, such as in the development of fluorescent probes for biological imaging. The molecular targets and pathways involved include the interaction of terbium ions with specific ligands or substrates, leading to the emission of light .
Comparison with Similar Compounds
- Gadolinium acetate
- Dysprosium acetate
- Samarium acetate
- Yttrium acetate
Comparison: Terbium acetate is unique among these compounds due to its strong green luminescence, which is not as prominent in the other acetates. This makes this compound particularly valuable in applications requiring high luminescence, such as in the development of fluorescent probes and phosphors .
This compound’s ability to form stable complexes with various ligands also sets it apart, making it versatile for use in different chemical and industrial processes .
Properties
CAS No. |
25519-07-7 |
|---|---|
Molecular Formula |
C2H4O2Tb |
Molecular Weight |
218.98 g/mol |
IUPAC Name |
acetic acid;terbium |
InChI |
InChI=1S/C2H4O2.Tb/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
KNFUDJRDHMKNRO-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tb+3] |
Canonical SMILES |
CC(=O)O.[Tb] |
Key on ui other cas no. |
25519-07-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




